![molecular formula C10H7F6NO4S B2820603 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid CAS No. 731802-57-6](/img/structure/B2820603.png)
2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid
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Overview
Description
2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid is a chemical compound with the CAS Number: 731802-57-6 . It has a molecular weight of 351.23 . The IUPAC name for this compound is ({[3,5-bis(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F6NO4S/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)22(20,21)17-4-8(18)19/h1-3,17H,4H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.22 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results .Scientific Research Applications
Antibacterial Applications
The compound has been used in the synthesis of pyrazole derivatives, which have shown potent growth inhibitory effects against drug-resistant bacteria . These synthesized compounds have been particularly effective against planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Treatment of MRSA Infections
Further studies have led to the discovery of several lead compounds, which are bactericidal and potent against MRSA persisters . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Synthesis of Pyrazole Derivatives
The compound has been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Determination of Ionic Perfluorinated Substances
It has been used in the determination of ionic perfluorinated substances and telomers in leachates from landfills and sediment samples .
Electrochemical Characterization
The compound has been used in electrochemical characterization methods to enable synthetic chemists to rapidly screen prospective new Lewis acids .
Synthesis of Other Chemical Compounds
The compound has been used in the synthesis of other chemical compounds, as indicated by its listing on various chemical supply databases .
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions, given its structural features .
Result of Action
The molecular and cellular effects of 2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with targets .
properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO4S/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)22(20,21)17-4-8(18)19/h1-3,17H,4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFBBWIOJKBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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